molecular formula C12H15ClF3N3O3 B5643593 [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone

Cat. No.: B5643593
M. Wt: 341.71 g/mol
InChI Key: VZCDPGOICMZCJS-KGFZYKRKSA-N
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Description

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is a complex organic compound featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a piperidine ring with hydroxyl and methyl groups

Properties

IUPAC Name

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3O3/c1-11(22)3-4-19(5-6(11)20)10(21)8-7(13)9(12(14,15)16)17-18(8)2/h6,20,22H,3-5H2,1-2H3/t6-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCDPGOICMZCJS-KGFZYKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with trifluoromethylating agents under controlled conditions . The piperidine ring is then introduced through a series of reactions, including hydroxylation and methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drugs, making them more effective and stable .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties allow for the creation of compounds with improved efficacy and environmental safety .

Mechanism of Action

The mechanism of action of [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the hydroxyl groups facilitate hydrogen bonding with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the piperidine ring in [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone makes it unique. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

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